molecular formula C21H16F3N7O B2635599 (3,4-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920365-15-7

(3,4-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Numéro de catalogue B2635599
Numéro CAS: 920365-15-7
Poids moléculaire: 439.402
Clé InChI: CHUOOQVGKKOHQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, without specific data or references, it’s not possible to provide a detailed molecular structure analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. These properties might include melting point, boiling point, solubility, and stability. Unfortunately, without specific experimental data, it’s not possible to provide a detailed analysis of the physical and chemical properties of this compound .

Applications De Recherche Scientifique

Scientific Research Applications

1. Drug Metabolism and Excretion

Compounds with structural similarities, particularly those containing piperazine and phenyl groups, have been extensively studied for their metabolism and excretion pathways. For example, studies on Ticagrelor and SB-649868 revealed complex metabolism involving multiple oxidation reactions, glucuronidation, and excretion through both urine and feces. These studies provide valuable insights into the metabolic fate of similar compounds, which can be crucial for drug development and toxicological assessments (Teng et al., 2010) (Renzulli et al., 2011).

2. Anxiolytic Effects of Arylpiperazine Derivatives

Research on arylpiperazine derivatives, which share structural features with the compound , has shown significant anxiolytic effects, providing insights into potential therapeutic applications for related compounds. These studies have explored the interaction with GABAergic and 5-HT systems, which are crucial for understanding the pharmacological action of anxiolytic drugs (Kędzierska et al., 2019).

3. Receptor Occupancy and Drug Development

Compounds with similar structural motifs have been used to understand receptor occupancy in the brain, which is paramount for developing drugs targeting specific receptors. Studies on DU 125530 and α5IA have shown their potential in treating anxiety and mood disorders, emphasizing the importance of such compounds in developing therapeutic agents (Rabiner et al., 2002) (Eng et al., 2010).

4. Understanding Psychoactive Substance Prevalence

Research on new psychoactive substances, including those structurally similar to piperazines, helps understand the prevalence and impact of these substances. These studies are vital for public health monitoring and forming regulations to control the misuse of such compounds (Rust et al., 2012).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s not possible to provide detailed information about the safety and hazards of this compound .

Orientations Futures

Future research could focus on synthesizing this compound and studying its physical, chemical, and biological properties. This could include determining its molecular structure, investigating its reactivity, and testing its biological activity .

Propriétés

IUPAC Name

(3,4-difluorophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N7O/c22-14-2-4-15(5-3-14)31-20-18(27-28-31)19(25-12-26-20)29-7-9-30(10-8-29)21(32)13-1-6-16(23)17(24)11-13/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUOOQVGKKOHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.